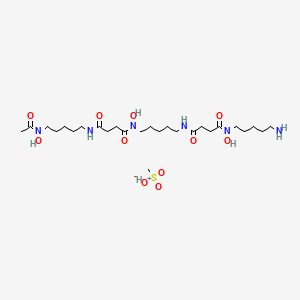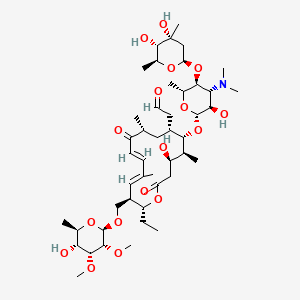
McN-A-343
Übersicht
Beschreibung
Es wurde erstmals 1961 von Roszkowski beschrieben und wird seitdem ausgiebig in der pharmakologischen Forschung zur Untersuchung von Muskarinrezeptoren eingesetzt . Diese Verbindung ist bekannt für ihre Fähigkeit, die muskarinische Transmission in sympathischen Ganglien zu stimulieren, und wurde auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
McN-A-343 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
McN-A-343 is a selective M1 muscarinic agonist . It primarily targets the M1 muscarinic acetylcholine receptor (M1AChR) . The M1 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions. They are predominantly found in the nervous system and are involved in neurotransmission .
Mode of Action
This compound interacts with its target, the M1 muscarinic receptor, in an orthosteric manner . This means it binds to the same site on the receptor as the natural ligand, acetylcholine. Upon binding, this compound stimulates the receptor, leading to a series of intracellular events .
Biochemical Pathways
The activation of M1 muscarinic receptors by this compound triggers several biochemical pathways. For instance, it stimulates muscarinic transmission in sympathetic ganglia . In the eye, it causes contraction of the iris sphincter, ciliary muscle, and trabecular meshwork, as well as increases the outflow facility of aqueous humor . It also stimulates goblet cell secretion in the conjunctiva, contributing to the protective tear film .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability and efficacy of the compound .
Result of Action
The activation of M1 muscarinic receptors by this compound leads to various molecular and cellular effects. For example, in the eye, it causes contraction of certain muscles, leading to changes in intraocular pressure . It also stimulates goblet cell secretion, contributing to the protective tear film . Moreover, this compound has been found to reduce inflammation and oxidative stress in an experimental model of ulcerative colitis .
Biochemische Analyse
Biochemical Properties
McN-A-343 interacts primarily with the muscarinic M1 receptor . The selectivity of this compound for M1 over other muscarinic receptor types appears to arise from a high efficacy at M1 receptors . This interaction triggers a series of biochemical reactions that lead to various physiological responses .
Cellular Effects
The effects of this compound on cells are largely mediated through its interaction with the M1 receptor. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce inflammation and oxidative stress in an experimental model of ulcerative colitis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the M1 receptor, leading to the activation of downstream signaling pathways . This can result in changes in gene expression and cellular function .
Metabolic Pathways
Given its role as a muscarinic M1 receptor agonist , it is likely that it interacts with various enzymes and cofactors in the cholinergic signaling pathway.
Transport and Distribution
Given its role as a muscarinic M1 receptor agonist , it is likely that it interacts with various transporters and binding proteins in the cholinergic signaling pathway.
Subcellular Localization
Given its role as a muscarinic M1 receptor agonist , it is likely that it is localized to areas of the cell where M1 receptors are present.
Vorbereitungsmethoden
Die Synthese von McN-A-343 umfasst mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 4-Hydroxy-2-Butinyltrimethylammoniumchlorid und 3-Chlorphenylisocyanat.
Reaktionsbedingungen: Das 4-Hydroxy-2-Butinyltrimethylammoniumchlorid wird mit 3-Chlorphenylisocyanat in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan unter kontrollierten Temperaturbedingungen umgesetzt.
Produktseparation: Das Reaktionsgemisch wird dann mittels Techniken wie Säulenchromatographie gereinigt, um das gewünschte Produkt, this compound, zu isolieren
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Laborsynthesemethoden bieten eine Grundlage für die Skalierung des Produktionsprozesses.
Analyse Chemischer Reaktionen
McN-A-343 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen seltener berichtet werden.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Trimethylammoniumgruppe
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Muskarin-M1-Rezeptoren. Es wirkt als partieller Agonist mit ähnlicher Affinität für alle fünf Muskarin-Acetylcholinrezeptorsubtypen, seine relative Selektivität ist jedoch auf eine höhere Wirksamkeit an den M1- und M4-Subtypen zurückzuführen . Die Verbindung kann auch an eine allosterische Stelle am M2-Rezeptor binden, wodurch sie zu einem "bitopischen Agonisten" wird . Zusätzlich hat this compound nicht-muskarinische Wirkungen, darunter die Aktivierung von nikotinischen Acetylcholinrezeptoren und die Antagonisierung von Serotoninrezeptoren .
Vergleich Mit ähnlichen Verbindungen
McN-A-343 ist in seiner selektiven Stimulation von Muskarin-M1-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:
Pilocarpin: Ein Muskarinrezeptoragonist, der bevorzugt die Rekrutierung von β-Arrestin2 fördert.
Xanomelin: Ein weiterer Muskarinrezeptoragonist mit einer Präferenz für die Rekrutierung von Gαq.
Iperoxo: Ein Muskarinrezeptoragonist, der ebenfalls eine Präferenz für die Rekrutierung von Gαq zeigt.
Im Vergleich zu diesen Verbindungen macht McN-A-343s einzigartige Fähigkeit, als bitopischer Agonist zu wirken, und seine höhere Wirksamkeit an M1-Rezeptoren zu einem wertvollen Werkzeug in der pharmakologischen Forschung.
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZFEJJLNLOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203532 | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55-45-8 | |
| Record name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















